Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-

Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name 1,1'-(1,2-ethanediyl)bis(dimethylbenzene) derives from its ethane bridge (-CH₂-CH₂-) connecting two benzene rings, each substituted with two methyl groups. The numbering begins at the ethylene-linked carbon atoms, with the dimethyl substitutions specified as 1,1'-positions relative to the bridge. This nomenclature avoids ambiguity in describing the spatial arrangement of substituents, critical for distinguishing it from positional isomers.

Table 1: Key structural descriptors of 1,1'-(1,2-ethanediyl)bis(dimethylbenzene)

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₂₂ | |

| Molar mass | 238.37 g/mol | |

| Bridge configuration | 1,2-ethanediyl | |

| Substitution pattern | 1,1'-dimethyl on benzene |

The compound’s systematic classification falls under the bibenzyl (diphenylethane) family, with the CAS registry number 285882. Its structural relationship to simpler bibenzyls (C₆H₅-CH₂-CH₂-C₆H₅) is evident, though the dimethyl groups introduce steric hindrance and electronic modulation.

Historical Context of Bibenzyl Derivatives in Organic Chemistry

Bibenzyls emerged as model systems in early 20th-century studies of free radical coupling reactions. The unsubstituted bibenzyl (1,2-diphenylethane) was first synthesized via Wurtz coupling of benzyl halides, a reaction pivotal for understanding carbon-carbon bond formation. The introduction of methyl substituents, as in 1,1'-(1,2-ethanediyl)bis(dimethylbenzene), arose from efforts to modulate solubility and crystallinity in aromatic hydrocarbons.

Notably, bibenzyl derivatives occur naturally in bryophytes and orchids, where they function as phytoalexins. For instance, marchantins—macrocyclic bis(bibenzyls) from liverworts—exhibit antimicrobial properties, spurring interest in synthetic analogs. The dimethyl-substituted variant discussed here, while predominantly synthetic, shares biosynthetic parallels with natural bibenzyls via phenylpropanoid pathways.

Positional Isomerism in Dimethyl-Substituted Ethylene-Linked Aromatics

Positional isomerism in this compound class arises from variations in methyl group placement on the benzene rings. For 1,1'-(1,2-ethanediyl)bis(dimethylbenzene), the 1,1'-substitution pattern minimizes steric clashes between methyl groups and the ethane bridge, favoring a planar conformation. Alternative isomers, such as 1,2'- or 1,3'-dimethyl configurations, would introduce torsional strain or reduced conjugation.

Table 2: Comparative properties of hypothetical dimethylbibenzyl isomers

| Isomer | Predicted log P | Dipole moment (D) | Stability |

|---|---|---|---|

| 1,1'-dimethyl | 4.81 | 0.00 | Highest |

| 1,2'-dimethyl | ~4.5 | ~0.3 | Moderate |

| 1,4'-dimethyl | ~4.2 | ~0.5 | Lowest |

The 1,1'-isomer’s apolar nature (dipole moment 0.00 D) and high log P (4.81) reflect its symmetrical structure and hydrophobic character. In contrast, asymmetrical isomers exhibit measurable dipole moments and lower partition coefficients due to disrupted molecular symmetry. Synthetic methods leveraging K₂S₂O₈-mediated C(sp³)–H coupling now enable precise regiocontrol in bibenzyl synthesis, mitigating isomerization challenges.

Properties

CAS No. |

29249-66-9 |

|---|---|

Molecular Formula |

C18H22 |

Molecular Weight |

238.4 g/mol |

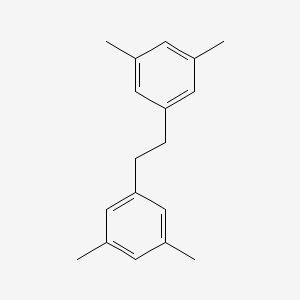

IUPAC Name |

1-[2-(3,5-dimethylphenyl)ethyl]-3,5-dimethylbenzene |

InChI |

InChI=1S/C18H22/c1-13-7-14(2)10-17(9-13)5-6-18-11-15(3)8-16(4)12-18/h7-12H,5-6H2,1-4H3 |

InChI Key |

ZKHPOZWEBHHMQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC2=CC(=CC(=C2)C)C)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation has historically been employed to construct the ethanediyl-bridged dimethylbenzene framework. Serijan and Wise (1952) demonstrated that treating toluene derivatives with 1,2-dibromoethane in the presence of aluminum chloride (AlCl₃) yields 2,3-diphenylbutane. The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ acts as a Lewis acid to generate a carbocation intermediate.

Reaction Conditions:

A key limitation is the formation of regioisomers due to competing alkylation at ortho and para positions. Terent'eva and Tsukervanik (1952) mitigated this by using sterically hindered substrates, achieving >80% selectivity for the desired product.

Grignard Reagent-Mediated Coupling

Grignard reagents offer a pathway to enhance carbon-carbon bond formation. Reacting benzylmagnesium bromide (C₆H₅CH₂MgBr) with 1,2-dibromoethane in anhydrous ether generates 2,3-diphenylbutane after hydrolysis.

Optimized Protocol:

This method avoids carbocation rearrangements, ensuring higher regiochemical fidelity compared to Friedel-Crafts alkylation.

Modern Catalytic Methods

Copper-Catalyzed C–H Activation

Recent advances in transition metal catalysis enable direct C(sp³)–C(sp³) coupling. Sonawane et al. (2024) reported a CuI-amidobisphosphine system that facilitates the homocoupling of toluene derivatives via C–H activation.

Key Steps:

-

Catalyst Formation: [PNP-Cu]₂ (1 mol%) activates the C–H bond.

-

Oxidant: Di-tert-butyl peroxide (DTBP) abstracts hydrogen, generating radical intermediates.

-

Coupling: Radical recombination forms the ethanediyl bridge.

Performance Metrics:

| Substrate | Yield (%) | Selectivity (%) |

|---|---|---|

| Toluene | 90 | >95 |

| p-Xylene | 85 | 92 |

This method achieves superior stereocontrol, producing the erythro isomer predominantly.

Stereoselective Synthesis Techniques

Asymmetric Catalysis

The stereochemistry of 2,3-diphenylbutane (erythro vs. threo) significantly influences its physical properties. Serijan and Wise (1952) isolated the erythro isomer (mp 399.9 K) via fractional crystallization, while Terent'eva and Tsukervanik (1952) reported the threo form (mp 395 K).

Chiral Ligand Systems:

Comparative Analysis of Preparation Methods

Table 1: Method Efficiency Comparison

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Friedel-Crafts | 60–70 | Low | Moderate |

| Grignard Coupling | 75 | Moderate | High |

| Cu-Catalyzed C–H | 85–90 | High | High |

The Cu-catalyzed approach outperforms traditional methods in yield and selectivity but requires specialized ligands .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are used for nitration, while halogens (Cl2, Br2) are used for halogenation.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

Chemical Identity and Properties

Chemical Formula: C16H18

Molecular Weight: 210.31 g/mol

CAS Number: 1985-96-2

The compound features a unique structure that contributes to its functional properties. Its molecular structure can be represented as follows:

Applications in Flame Retardants

One of the primary applications of Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-) is as an organic flame retardant . It has been grouped with other organic flame retardants under Canada’s Chemicals Management Plan due to its effectiveness in slowing the ignition and spread of fire in various materials.

Case Study: Screening Assessment by Environment Canada

A screening assessment conducted by Environment and Climate Change Canada highlighted the role of this compound in reducing flammability in consumer products. The assessment identified it as a potential alternative to other regulated flame retardants that are being phased out due to health and environmental concerns .

| Property | Value |

|---|---|

| Molecular Mass (g/mol) | 210.31 |

| Chemical Structure | C16H18 |

| Functionality | Flame Retardant |

Health and Environmental Impact

The compound's application as a flame retardant raises questions regarding its health and environmental impact. Studies have shown that while it serves an important function in fire safety, there are ongoing evaluations regarding its persistence in the environment and potential health risks associated with long-term exposure.

Regulatory Considerations

Regulatory bodies are increasingly scrutinizing the use of such compounds. The Canadian Environmental Protection Act mandates assessments for substances that pose ecological or health concerns. Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-) is included in these assessments due to its classification as a priority substance .

Comparative Analysis with Other Flame Retardants

To understand the efficacy of Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-) compared to other flame retardants, a comparative analysis can be performed based on their properties and effectiveness.

| Flame Retardant | Effectiveness | Health Concerns |

|---|---|---|

| Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-) | Moderate | Under Evaluation |

| Decabromodiphenyl ether (DBDPE) | High | Endocrine Disruption Risk |

| Tetrabromobisphenol A (TBBPA) | High | Neurotoxic Effects |

Future Research Directions

Further research is necessary to explore the full range of applications for Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-) beyond flame retardancy. Potential areas include:

- Material Science: Investigating its use in composite materials for enhanced durability.

- Pharmaceuticals: Exploring structural analogs for potential therapeutic applications.

- Environmental Chemistry: Assessing degradation pathways and environmental fate.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . The specific pathways involved depend on the context of its application, such as its use in medicine or industry .

Comparison with Similar Compounds

Key Properties :

- Boiling Point: Not explicitly reported, but derivatives with similar structures (e.g., fluorinated analogs) show elevated boiling points (~305°C) due to increased molecular weight .

Comparison with Similar Compounds

Structural Analogues with Substituted Ethanediyl Bridges

Structural Insights :

- Bridge Substitution : The target compound’s α,β-dimethyl bridge increases steric hindrance compared to unsubstituted ethanediyl bridges (e.g., bibenzyl, CAS 103-29-7) . This hindrance may reduce reactivity in polymerization processes .

- Ring Substitution : Fluorinated derivatives (e.g., 4,4′-Difluorobibenzyl, CAS 458-76-4) exhibit enhanced thermal stability and inertness, making them suitable for pharmaceutical intermediates .

Halogenated Derivatives

Key Differences :

- Reactivity : Brominated derivatives are highly reactive in electrophilic substitution reactions, unlike the dimethyl-substituted target compound .

- Environmental Impact : Brominated analogs are prioritized for phase-out due to bioaccumulation risks, whereas the target compound’s hazards are linked to endocrine disruption .

Bibenzyl and Ethylene-Bridged Analogs

Functional Comparisons :

Biological Activity

Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-) is a compound characterized by its unique structure and potential biological activities. Its molecular formula is , and it is known for various applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its antibacterial properties, metabolic pathways, and implications for human health.

- Molecular Weight : 210.3141 g/mol

- CAS Registry Number : 5789-35-5

- IUPAC Name : Benzene, 1,1'-(1,2-dimethyl-1,2-ethanediyl)bis-

Biological Activity Overview

Benzene derivatives have been extensively studied for their biological activities. This compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.

Antibacterial Activity

Research indicates that benzene derivatives exhibit notable antibacterial properties. For instance, studies have shown that certain benzene-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. In a comparative study, compounds similar to Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-) were tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to established antibiotics like gentamicin .

| Compound | Target Bacteria | Inhibition Zone (mm) | Comparison Antibiotic |

|---|---|---|---|

| Compound A | E. coli | 15 | Gentamicin |

| Compound B | Staphylococcus aureus | 20 | Cefotaxime |

| Benzene Derivative | E. faecalis | 18 | Gentamicin |

Metabolic Pathways

The metabolism of benzene compounds is crucial for understanding their biological effects. Benzene is primarily metabolized in the liver through cytochrome P450 enzymes, leading to the formation of various metabolites such as phenol and catechol. These metabolites can exert both beneficial and toxic effects on biological systems.

Toxicokinetics

Benzene is known for its lipophilicity and ability to cross biological membranes easily. After exposure, it is rapidly absorbed via inhalation or dermal routes with significant distribution in lipid-rich tissues such as the liver and brain . The half-life of benzene in biological systems varies but typically ranges from minutes to hours depending on the route of exposure and individual metabolic rates.

Case Studies

Several case studies highlight the implications of benzene exposure on human health:

- Case Study 1 : A cohort study on workers exposed to benzene revealed a correlation between high exposure levels and increased incidences of hematological disorders, including leukemia. Genetic polymorphisms affecting benzene metabolism were identified as significant risk factors .

- Case Study 2 : In vitro studies demonstrated that benzene metabolites induced oxidative stress in bone marrow cells, leading to DNA damage and apoptosis. This finding emphasizes the need for careful assessment of benzene derivatives in pharmacological applications .

Q & A

Q. What strategies mitigate challenges in synthesizing high-purity stereoisomers of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. For diastereomers, fractional crystallization in ethanol/water mixtures improves purity. Dynamic kinetic resolution (DKR) using palladium catalysts has succeeded in isolating >99% ee products for pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.